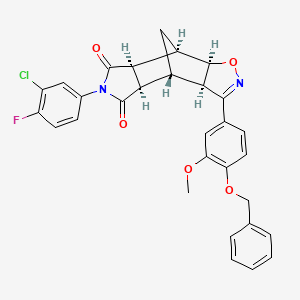
C30H24ClFN2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C30H24ClFN2O5 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C30H24ClFN2O5 typically involves multiple steps, each requiring specific reagents and conditions to achieve the desired product. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions. This often requires the use of catalysts such as palladium or copper to facilitate the coupling of aromatic rings.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as hydroxyl, nitro, and halogen groups. These steps may involve reactions such as nitration, halogenation, and reduction, each requiring specific reagents like nitric acid, halogen sources (e.g., chlorine or fluorine gas), and reducing agents (e.g., hydrogen gas or metal hydrides).
Final Modifications: The final steps often include modifications to fine-tune the compound’s properties, such as esterification or amidation reactions to introduce ester or amide groups. These reactions typically require acidic or basic conditions and specific reagents like acyl chlorides or amines.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to ensure the final product’s purity.
Quality Control: Implementing stringent quality control measures to monitor the product’s consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
C30H24ClFN2O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
C30H24ClFN2O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C30H24ClFN2O5 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
C30H24ClFN2O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C30H24ClN2O5: Differing by the absence of a fluorine atom, which may affect its chemical reactivity and biological activity.
C30H24ClFN2O4: Differing by the absence of an oxygen atom, potentially altering its physical and chemical properties.
C30H24BrFN2O5: Substituting chlorine with bromine, which may influence its reactivity and interactions with biological targets.
The unique combination of functional groups and structural features in This compound
Properties
Molecular Formula |
C30H24ClFN2O5 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C30H24ClFN2O5/c1-37-23-11-16(7-10-22(23)38-14-15-5-3-2-4-6-15)27-26-18-13-19(28(26)39-33-27)25-24(18)29(35)34(30(25)36)17-8-9-21(32)20(31)12-17/h2-12,18-19,24-26,28H,13-14H2,1H3/t18-,19+,24+,25-,26+,28+/m0/s1 |
InChI Key |
MXCJZYGDZRCJJF-HGCBBKDXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NO[C@H]3[C@@H]2[C@H]4C[C@@H]3[C@H]5[C@@H]4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















